Cas no 881995-73-9 ((R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate)

(R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate structure
881995-73-9 structure
Product Name:(R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate
CAS 번호:881995-73-9
MF:C16H20F3NO4
메가와트:347.329515457153
CID:841866
Update Time:2025-10-18

(R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate 화학적 및 물리적 성질

이름 및 식별자

    • Benzenebutanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluoro-, methyl ester, (bR)-
    • (R)-Sitagliptin N-Boc-Methyl-Ester Impurity
    • 3-(R)-Boc-amino-4-(2,4,5-trifluoro-phenyl)butyric acid methyl ester
    • Benzenebutanoic acid,b-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluoro-, methyl ester,(bR)-
    • Methyl (R)-b-(Boc-amino)-2,4,5-trifluorobenzenebutanoate
    • INQCBWDBMIXHDN-SNVBAGLBSA-N
    • Methyl (R)-beta-(Boc-amino)-2,4,5-triflurobenzenebutanoate
    • (R)-methyl 3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butyrate
    • (R)-methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate
    • (R)-Methyl-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoate
    • Benzenebutanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluoro
    • Methyl (βR)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluorobenzenebutanoate (ACI)
    • (R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate
    • 인치: 1S/C16H20F3NO4/c1-16(2,3)24-15(22)20-10(7-14(21)23-4)5-9-6-12(18)13(19)8-11(9)17/h6,8,10H,5,7H2,1-4H3,(H,20,22)/t10-/m1/s1
    • InChIKey: INQCBWDBMIXHDN-SNVBAGLBSA-N
    • 미소: C(C1C=C(F)C(F)=CC=1F)[C@H](CC(=O)OC)NC(=O)OC(C)(C)C

계산된 속성

  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 7
  • 중원자 수량: 24
  • 회전 가능한 화학 키 수량: 8
  • 복잡도: 442
  • 토폴로지 분자 극성 표면적: 64.599

(R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM341168-500mg
methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate
881995-73-9 95%+
500mg
$131 2022-05-27
Chemenu
CM341168-1g
methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate
881995-73-9 95%+
1g
$192 2022-05-27
Chemenu
CM341168-5g
methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate
881995-73-9 95%+
5g
$564 2022-05-27
A2B Chem LLC
AH96356-500mg
Benzenebutanoicacid,b-[[(1,1-diMethylethoxy)carbonyl]aMino]-2,4,5-trifluoro-,Methylester,(bR)-
881995-73-9 97%
500mg
$149.00 2024-04-19
A2B Chem LLC
AH96356-1g
Benzenebutanoicacid,b-[[(1,1-diMethylethoxy)carbonyl]aMino]-2,4,5-trifluoro-,Methylester,(bR)-
881995-73-9 97%
1g
$201.00 2024-04-19
A2B Chem LLC
AH96356-5g
Benzenebutanoicacid,b-[[(1,1-diMethylethoxy)carbonyl]aMino]-2,4,5-trifluoro-,Methylester,(bR)-
881995-73-9 97%
5g
$511.00 2024-04-19
Aaron
AR00H3BK-500mg
Benzenebutanoicacid,b-[[(1,1-diMethylethoxy)carbonyl]aMino]-2,4,5-trifluoro-,Methylester,(bR)-
881995-73-9 97%
500mg
$90.00 2025-02-11
Aaron
AR00H3BK-1g
Benzenebutanoicacid,b-[[(1,1-diMethylethoxy)carbonyl]aMino]-2,4,5-trifluoro-,Methylester,(bR)-
881995-73-9 97%
1g
$131.00 2025-02-11
Aaron
AR00H3BK-5g
Benzenebutanoicacid,b-[[(1,1-diMethylethoxy)carbonyl]aMino]-2,4,5-trifluoro-,Methylester,(bR)-
881995-73-9 97%
5g
$381.00 2025-02-11
1PlusChem
1P00H338-500mg
Benzenebutanoicacid,b-[[(1,1-diMethylethoxy)carbonyl]aMino]-2,4,5-trifluoro-,Methylester,(bR)-
881995-73-9 97%
500mg
$89.00 2024-04-20

(R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Tetrabutylammonium iodide ,  Hydrogen Catalysts: Nickel acetate ,  (R,R)-Methyl-DuPhos Solvents: Methanol ;  30 h, 30 bar, 70 °C
1.2 Reagents: Ethyl acetate
참조
Nickel-Catalyzed Asymmetric Hydrogenation for the Synthesis of a Key Intermediate of Sitagliptin
Sudhakaran, Shana; et al, Chemistry - An Asian Journal, 2022, 17(1),

합성 방법 2

반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  10 min
1.2 Solvents: Acetonitrile ;  4 h, cooled
1.3 Reagents: Water
참조
Synthesis of type 2 anti-diabetic drug sitagliptin phosphate
Lu, Cheng-lin; et al, Zhongguo Xinyao Zazhi, 2014, 23(13), 1574-1578

합성 방법 3

반응 조건
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  (2R)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferr… Solvents: Methanol ;  24 h, 90 psi, 30 °C
참조
Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore
Kubryk, Michele; et al, Tetrahedron: Asymmetry, 2006, 17(2), 205-209

합성 방법 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  overnight, 5 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  10 min, rt
1.3 Reagents: Potassium carbonate Solvents: Water ;  neutralized
1.4 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
참조
The asymmetric synthesis of sitagliptin, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes
Liu, Feng; et al, Journal of Chemical Research, 2010, 34(4), 230-232

합성 방법 5

반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ;  10 min, rt
1.2 Solvents: Acetone ;  4 h, cooled
참조
Synthesis of the key intermediate of type 2 diabetes drug sitagliptin
Liu, Ying-shuai; et al, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(5), 360-363

합성 방법 6

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → reflux; 20 h, reflux
참조
Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool
Kose, Aytekin; et al, Helvetica Chimica Acta, 2015, 98(2), 260-266

합성 방법 7

반응 조건
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Diethyl ether ,  Ethanol ;  4 h, 5 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  10 min, rt
1.3 Reagents: Potassium carbonate ;  neutralized
1.4 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
참조
The synthesis of a chiral β-amino acid derivative by the Grignard reaction of an aspartic acid equivalent
Liu, Feng; et al, Journal of Chemical Research, 2010, 34(9), 517-519

합성 방법 8

반응 조건
1.1 Reagents: Butylmagnesium bromide Solvents: Tetrahydrofuran ;  -20 °C; 1 h, -20 °C
1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  -20 °C; -15 °C → -5 °C; -5 °C → -20 °C; 0.5 h, 0 °C; 30 min, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Synthesis of a chiral β-amino acid derivative by a cobalt-catalysed coupling reaction
Pan, Xianhua; et al, Journal of Chemical Research, 2011, 35(9), 545-546

(R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate Raw materials

(R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate Preparation Products

추천 공급업체
Beyond Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
PRIBOLAB PTE.LTD
Shandong Jing Kun Chemical Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Jing Kun Chemical Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Inner Mongolia Xinhong Biological Technology Co., Ltd